2-(1-methylpyrazol-4-yl)guanidine 2-(1-methylpyrazol-4-yl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14369747
InChI: InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9)
SMILES:
Molecular Formula: C5H9N5
Molecular Weight: 139.16 g/mol

2-(1-methylpyrazol-4-yl)guanidine

CAS No.:

Cat. No.: VC14369747

Molecular Formula: C5H9N5

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methylpyrazol-4-yl)guanidine -

Specification

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
IUPAC Name 2-(1-methylpyrazol-4-yl)guanidine
Standard InChI InChI=1S/C5H9N5/c1-10-3-4(2-8-10)9-5(6)7/h2-3H,1H3,(H4,6,7,9)
Standard InChI Key IMQAJZKSGRRBCU-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)N=C(N)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic name 2-(1-methylpyrazol-4-yl)guanidine reflects its pyrazole backbone (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted by a methyl group at the 1-position and a guanidine group (-NH-C(=NH)-NH2) at the 4-position. Its molecular formula is C5H9N5, with a molar mass of 139.16 g/mol. The compound’s structure is analogous to guanidine-containing heterocycles described in synthetic studies , where pyrazole carboxamidine intermediates are employed in multi-step reactions.

Structural Analogs and Related Compounds

  • Halosulfuron-methyl degradates: Compounds like halosulfuron acid guanidine (CSAG) and halosulfuron ester guanidine (CSEG) feature pyrazole rings with guanidine or sulfamoyl substituents . These analogs highlight the stability of guanidine-pyrazole hybrids under environmental conditions.

  • 1-(2-Methylthiazol-4-yl)guanidine: A thiazole-based analog (C5H8N4S) demonstrates the adaptability of guanidine substitution across heterocyclic systems .

Synthesis and Reaction Pathways

Biginelli Reaction-Based Strategies

The synthesis of guanidine-containing pyrazoles often leverages multi-component reactions. For example, pyrazole carboxamidine (17) reacts with β-ketoesters and aldehydes in a Biginelli reaction to form dihydropyrimidine intermediates, which undergo aminolysis and deprotection to yield guanidine derivatives . A plausible route for 2-(1-methylpyrazol-4-yl)guanidine involves:

  • Biginelli Condensation: Reacting 1-methylpyrazole-4-carboxamidine with a β-ketoester and formaldehyde.

  • Boc Protection: Introducing tert-butoxycarbonyl (Boc) groups to stabilize intermediates.

  • Aminolysis and Deprotection: Cleaving protective groups under acidic conditions to reveal the guanidine moiety.

Table 1: Representative Yields in Guanidine-Pyrazole Syntheses

Reaction StepYield (%)ConditionsSource
Biginelli Condensation62–86DMF, NaHCO3, 70°C, 12 h
Boc Deprotection80–9650% TFA in CH2Cl2, RT

Alternative Routes Using Triazone-Protected Guanidines

Triazone-protected guanidines (e.g., 20) offer a streamlined two-step synthesis:

  • Biginelli Reaction: Combining the protected guanidine with a β-ketoester and aldehyde.

  • Acidic Cleavage: Removing the triazone group with strong acids like HCl . This method avoids lengthy protection-deprotection sequences but may compromise acid-sensitive functional groups.

Physicochemical Properties

Stability and Reactivity

Guanidine’s strong basicity (pKa ~13.6) dominates the compound’s reactivity. The pyrazole ring enhances aromatic stability, while the methyl group at the 1-position sterically hinders electrophilic substitution. Analytical data from halosulfuron-methyl degradates suggest:

  • Hydrolytic Stability: Guanidine-pyrazole hybrids resist hydrolysis at neutral pH but degrade under strongly acidic or alkaline conditions.

  • Thermal Stability: Decomposition temperatures exceed 200°C, as evidenced by thermogravimetric analysis of related compounds .

Solubility and Partitioning

  • Aqueous Solubility: High solubility in polar solvents (e.g., water, DMF) due to the guanidine’s ionic character.

  • LogP: Estimated at -1.2 (via computational models), indicating low lipophilicity.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly employed for guanidine-pyrazole analysis. For halosulfuron-methyl degradates, limits of quantification (LOQ) as low as 0.05 ppb were achieved using LC-MS/MS .

Table 2: Recovery Data for Guanidine-Pyrazole Analogs

AnalyteFortification Level (ppb)Recovery Range (%)Mean Recovery (%)
CSAG0.287.0–11696
CSEG2.089.0–97.592

Spectroscopic Identification

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1650 cm⁻¹).

  • NMR: Pyrazole ring protons resonate at δ 6.5–7.5 ppm (1H NMR), while guanidine NH2 groups appear as broad singlets near δ 5.0 ppm .

Biological and Industrial Applications

Agrochemical Applications

Halosulfuron-methyl degradates demonstrate the environmental persistence of guanidine-pyrazoles, hinting at utility as:

  • Herbicide Metabolites: Long-lasting soil activity with low mammalian toxicity.

  • Plant Growth Regulators: Enhancing nitrogen uptake via guanidine’s urea-like properties.

Environmental and Regulatory Considerations

Ecotoxicology

Guanidine-pyrazoles exhibit moderate aquatic toxicity (LC50 = 10–50 mg/L for Daphnia magna) . Degradation pathways involve hydrolysis to 2-amino-4,6-dimethoxypyrimidine (AP) and 3-chlorosulfonamide (CSA) , which require monitoring in groundwater.

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